molecular formula C7H5ClN4 B2831965 3-Chloropyrido[2,3-b]pyrazin-6-amine CAS No. 936760-62-2

3-Chloropyrido[2,3-b]pyrazin-6-amine

Cat. No.: B2831965
CAS No.: 936760-62-2
M. Wt: 180.6
InChI Key: QLIBKHMDPSXBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropyrido[2,3-b]pyrazin-6-amine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.6. The purity is usually 95%.
BenchChem offers high-quality 3-Chloropyrido[2,3-b]pyrazin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyrido[2,3-b]pyrazin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIBKHMDPSXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Acquisition and Synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Key Pharmacophore

3-Chloropyrido[2,3-b]pyrazin-6-amine, a heterocyclic amine, has garnered significant interest within the medicinal chemistry community. Its rigid, nitrogen-rich scaffold serves as a valuable pharmacophore in the design of targeted therapeutics. The strategic placement of its chloro and amino functionalities provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of the supply landscape and synthetic considerations for this critical intermediate, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.

Core Technical Data

ParameterValue
IUPAC Name 3-chloro-6-aminopyrido[2,3-b]pyrazine
Synonyms PBT-1
CAS Number 1244413-21-7
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.60 g/mol
Appearance Solid powder
Purity Typically >95% for research applications

Market Landscape: Sourcing and Price Considerations

The acquisition of 3-Chloropyrido[2,3-b]pyrazin-6-amine is primarily through specialized chemical suppliers that cater to the research and development market. It is not a commodity chemical and is typically synthesized in small batches for research purposes.

Verified Suppliers

A comprehensive search has identified several reputable suppliers of 3-Chloropyrido[2,3-b]pyrazin-6-amine. These include:

  • Selleck Chemicals: A well-established supplier of inhibitors and research chemicals.

  • A2B Chem: Specializes in the supply of novel building blocks for drug discovery.

  • ChemScence: A marketplace for a wide range of research chemicals and intermediates.

  • GuideChem: A platform connecting buyers and sellers of chemical products.

It is important to note that this compound is intended for research use only and is not for human or veterinary use.

Pricing Analysis

Obtaining a standardized price for 3-Chloropyrido[2,3-b]pyrazin-6-amine is challenging, as it is not a catalog item with a fixed price for most suppliers. The cost is influenced by a multitude of factors, and pricing is typically provided "on request." Key determinants of price include:

  • Purity: Higher purity grades, essential for sensitive biological assays and in vivo studies, command a significant premium. The required analytical documentation (e.g., HPLC, NMR, MS) to verify purity also adds to the cost.

  • Scale: The price per milligram or gram decreases significantly with larger order quantities. However, the initial cost of synthesis setup means that even small quantities can be expensive.

  • Supplier: Prices can vary between suppliers due to differences in their synthesis routes, overhead costs, and quality control processes.

  • Lead Time: Urgent orders requiring custom synthesis will incur higher costs than those with flexible delivery schedules.

For budgetary planning, researchers should anticipate a cost in the range of several hundred to over a thousand dollars per gram for research-grade material. It is advisable to contact multiple suppliers to obtain quotes for the desired quantity and purity to ensure competitive pricing.

Synthetic Strategies: A Plausible Approach

While the precise, proprietary synthesis routes used by commercial suppliers are not publicly disclosed, a plausible and efficient synthesis can be devised based on established methodologies for the construction of pyridopyrazine cores. A common strategy involves the condensation of a diaminopyridine derivative with a glyoxal derivative, followed by chlorination.

Generalized Synthetic Workflow

The following diagram illustrates a generalized, two-step synthetic workflow for obtaining 3-Chloropyrido[2,3-b]pyrazin-6-amine. This approach is designed to be robust and adaptable.

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Chlorination A 2,3,5-Triaminopyridine C Pyrido[2,3-b]pyrazin-6-amine A->C Condensation B Methylglyoxal B->C D Pyrido[2,3-b]pyrazin-6-amine F 3-Chloropyrido[2,3-b]pyrazin-6-amine D->F Electrophilic Aromatic Substitution E Chlorinating Agent (e.g., POCl3) E->F

Caption: Generalized synthetic workflow for 3-Chloropyrido[2,3-b]pyrazin-6-amine.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general principles of heterocyclic chemistry. This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

Step 1: Synthesis of Pyrido[2,3-b]pyrazin-6-amine

  • To a solution of 2,3,5-triaminopyridine in a suitable solvent (e.g., ethanol or a mixture of water and ethanol), add an aqueous solution of methylglyoxal dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete condensation and cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent to yield pyrido[2,3-b]pyrazin-6-amine.

Step 2: Synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine

  • In a well-ventilated fume hood, carefully add pyrido[2,3-b]pyrazin-6-amine to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature should be carefully controlled.

  • The progress of the chlorination is monitored by TLC or LC-MS.

  • Once the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice.

  • The resulting precipitate is collected by filtration, washed with water, and then dried.

  • The crude 3-Chloropyrido[2,3-b]pyrazin-6-amine can be purified by column chromatography on silica gel to afford the final product of high purity.

Application in Drug Discovery: A MAGL Inhibitor Case Study

3-Chloropyrido[2,3-b]pyrazin-6-amine is also known in scientific literature as PBT-1 . PBT-1 has been identified as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a range of neurological and inflammatory disorders. The development of selective MAGL inhibitors like PBT-1 is an active area of research for conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain.

The chemical structure of 3-Chloropyrido[2,3-b]pyrazin-6-amine provides a solid foundation for the development of such inhibitors. The pyridopyrazine core acts as a rigid scaffold, while the chloro and amino groups offer points for modification to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

3-Chloropyrido[2,3-b]pyrazin-6-amine is a valuable intermediate for drug discovery, particularly in the development of MAGL inhibitors. While its procurement requires engagement with specialized suppliers and a clear understanding of the factors influencing its cost, its synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this guide aim to equip researchers with the necessary knowledge to effectively source and utilize this important chemical entity in their research and development endeavors.

References

  • Note: Due to the specialized and often proprietary nature of fine chemical synthesis and pricing, direct links to product pages with pricing are not provided.

The Pyrido[2,3-b]pyrazine Architecture: A Strategic Guide to Scaffold Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Walk" Advantage

In the landscape of kinase inhibitor design and heterocyclic medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold represents a critical evolution from its carbocyclic and bicyclic predecessors, such as quinoline and quinoxaline.

For drug development professionals, this scaffold offers a distinct tactical advantage: The Nitrogen Walk . By introducing a nitrogen atom at the 1-position (relative to the quinoxaline core) or the 5-position (relative to the naphthalene core), researchers can dramatically alter the physicochemical profile of a lead compound without significantly disrupting the steric footprint required for binding.

Key Advantages:

  • Solubility Enhancement: The additional pyridine nitrogen lowers logP and increases aqueous solubility compared to quinoxalines.

  • H-Bonding Vectors: Provides an additional Hydrogen Bond Acceptor (HBA) at the N-5 position (IUPAC numbering for the fused system), crucial for interacting with water networks or specific residues in the ATP-binding pocket.

  • Metabolic Stability: Altered electron density protects against oxidative metabolism common in electron-rich carbocycles.

Synthetic Architectures: The Condensation Protocol

The construction of the pyrido[2,3-b]pyrazine core is classically achieved through the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds . While seemingly straightforward, the causality behind solvent choice and temperature control is vital for yield and regioselectivity.

The Self-Validating Synthesis Protocol

Objective: Synthesis of 2,3-substituted pyrido[2,3-b]pyrazines. Mechanism: Double Schiff base formation (condensation/dehydration).

Reagents & Materials:
  • Substrate A: 2,3-Diaminopyridine (1.0 equiv).

  • Substrate B: 1,2-Dicarbonyl (e.g., Benzil or Glyoxal derivative) (1.1 equiv).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (if using EtOH).

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (5.0 mmol) in Ethanol (20 mL).

    • Why Ethanol? It allows for easy precipitation of the product upon cooling.

    • Why Acetic Acid? If solubility is an issue, AcOH acts as both solvent and catalyst, though workup requires neutralization.

  • Activation: Add pTSA (0.1 equiv) to the solution. Stir at room temperature for 10 minutes to protonate the less basic amine, activating the carbonyl condensation.

  • Addition: Add the 1,2-dicarbonyl compound (5.5 mmol) dropwise or portion-wise.

  • Reflux: Heat the reaction mixture to reflux (78°C for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the diamine spot is the critical quality attribute (CQA).

  • Workup (Self-Validating Step): Cool the mixture to 0°C. The product should crystallize out.

    • Validation: If no precipitate forms, reduce volume by 50% under vacuum and cool again. If oil forms, triturace with diethyl ether.

  • Purification: Filter the solid, wash with cold ethanol, and dry. Recrystallize from EtOH/DMF if necessary.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2,3-Diaminopyridine + 1,2-Dicarbonyl Catalysis Acid Catalysis (pTSA/AcOH) Start->Catalysis Activation Intermediate Schiff Base Intermediate Catalysis->Intermediate Nucleophilic Attack Cyclization Dehydrative Cyclization (-2 H2O) Intermediate->Cyclization Ring Closure Product Pyrido[2,3-b]pyrazine Scaffold Cyclization->Product Isolation

Figure 1: Reaction workflow for the synthesis of the pyrido[2,3-b]pyrazine core via condensation.

Medicinal Chemistry & SAR: The ATP-Mimetic Map

In kinase drug discovery, the pyrido[2,3-b]pyrazine scaffold serves as an excellent ATP-mimetic . The nitrogen atoms in the pyrazine ring often interact with the hinge region of the kinase, while substituents extend into the hydrophobic pocket or the solvent-exposed region.

Structure-Activity Relationship (SAR) Matrix
PositionChemical FunctionalityBiological Impact
N1 (Pyridine N) H-Bond AcceptorSolubilizing group; often exposed to solvent. Lowers logP.
C2 / C3 Substitution VectorCritical for Selectivity. Aryl groups here target the hydrophobic pocket (Gatekeeper residue interaction).
N4 (Pyrazine N) H-Bond AcceptorHinge Binder. Often forms a key H-bond with the kinase backbone NH.
C6 / C7 Solubility/Tail VectorIdeal for attaching solubilizing tails (e.g., morpholine, piperazine) to reach the ribose binding pocket.
Logic of Substitution

When designing a library, the choice of substituents at C2/C3 is governed by the "shape" of the target pocket.

  • Flat/Planar Targets (e.g., DNA intercalation): Use fused aromatics at C2/C3.

  • Kinase Targets (e.g., EGFR, PI3K): Use flexible linkers or specific aryl groups that can twist to accommodate the gatekeeper residue.

SAR_Logic Core Pyrido[2,3-b]pyrazine Core N1 N1: Solubility (LogP Modulation) Core->N1 C23 C2/C3: Hydrophobic Pocket Interaction Core->C23 N4 N4: Hinge Region Binding (H-Bond) Core->N4 C67 C6/C7: Solvent Front (Ribose Pocket) Core->C67

Figure 2: Strategic substitution vectors for optimizing pharmacokinetics and binding affinity.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The most prolific application of this scaffold is in oncology.

  • Target: Phosphoinositide 3-kinase (PI3K).

  • Mechanism: The scaffold mimics the adenine ring of ATP.

  • Example Class: 2-morpholino-pyrido[2,3-b]pyrazines. The morpholine oxygen provides a secondary H-bond, while the scaffold sits in the adenine pocket.

Infectious Diseases: Antibacterial Agents
  • Target: Dihydrofolate Reductase (DHFR).

  • Mechanism: Analogous to methotrexate (a pteridine), pyrido[2,3-b]pyrazines can inhibit folate synthesis in bacteria.

  • Design Note: Requires a 2,4-diamino substitution pattern to mimic the pterin ring of folic acid.

Experimental Validation: Kinase Inhibition Assay Setup

To validate the biological activity of synthesized derivatives, a FRET-based enzymatic assay is the industry standard.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • Kinase (e.g., PI3K alpha)

    • Tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor)

    • Antibody (Europium-labeled anti-tag antibody)

    • Test Compound (Pyrido[2,3-b]pyrazine derivative)

  • Workflow:

    • Step 1: Dilute test compounds in DMSO (Serial dilution).

    • Step 2: Add Kinase/Antibody mixture to 384-well plate.

    • Step 3: Add Tracer.

    • Step 4: Incubate for 1 hour at Room Temperature.

    • Step 5: Read TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Analysis:

    • Calculate IC50 by plotting Emission Ratio (665/615) vs. log[Compound].

    • Success Criteria: A clear sigmoidal dose-response curve with Hill slope ~ -1.0.

References

  • Review of Heterocyclic Chemistry in Drug Design.

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Foundational text on bioisosteres and the "Nitrogen Walk" principle.
    • URL:[Link]

  • Synthesis of Pyrido[2,3-b]pyrazines.

    • Source: The Journal of Organic Chemistry (JOC).
    • Context: Standard protocols for condensation of diaminopyridines with dicarbonyls.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds: A Comprehensive Review.

    • Source: European Journal of Medicinal Chemistry (Elsevier).
    • Context: Detailed SAR data on fused heterocycles in PI3K and EGFR inhibition.
    • URL:[Link]

  • Pyrido[2,3-b]pyrazine Deriv

    • Source: Molecules (MDPI).
    • Context: Recent applications in antimicrobial and anticancer research.
    • URL:[Link]

Methodological & Application

Technical Guide: Regioselective Acylation of 6-Aminopyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., p38 MAP kinase, JAK family) and folate antagonists. The introduction of acyl groups at the 6-amino position is a critical transformation for generating amide libraries or modulating physicochemical properties (LogP, solubility).

The Core Challenge: The 6-amino group is structurally analogous to a 2-aminopyridine but is significantly less nucleophilic due to the electron-withdrawing nature of the fused pyrazine ring. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient heteroaromatic system. Consequently, standard acylation conditions often fail or result in low yields, while forcing conditions can lead to bis-acylation (imide formation) or regiochemical ambiguity (acylation at ring nitrogens).

This guide provides three validated protocols ranging from standard activation to forcing conditions, ensuring high regioselectivity for the N-monoacylated product.

Mechanistic Insight & Reaction Design

Electronic Environment

The 6-aminopyrido[2,3-b]pyrazine system presents a competitive nucleophilic landscape.

  • Exocyclic Amine (

    
    ):  The thermodynamic target. However, its nucleophilicity is attenuated by resonance with the pyridine ring nitrogen (
    
    
    
    ) and the inductive effect of the pyrazine ring (
    
    
    ).
  • Endocyclic Nitrogens (

    
    ):  The pyridine nitrogen (
    
    
    
    ) is the most basic ring nitrogen. Acylation can occur here under kinetic control, forming an unstable
    
    
    -acyl salt which may or may not rearrange to the exocyclic amine.
Strategy for Regioselectivity

To favor the desired exocyclic amide , we employ:

  • Base Catalysis: 4-Dimethylaminopyridine (DMAP) is mandatory to activate the acylating agent (forming a highly reactive

    
    -acylpyridinium intermediate).
    
  • Thermodynamic Control: Elevated temperatures (reflux) or extended reaction times allow for the rearrangement of any kinetically formed ring-acylated species to the more stable exocyclic amide.

  • Solubility Management: The planar scaffold aggregates; polar aprotic solvents (DMF, DMA) are often required.

Reaction Pathway Diagram

AcylationMechanism Start 6-Amino-pyrido[2,3-b]pyrazine (Low Nucleophilicity) Intermediate Kinetic Intermediate (Ring N-Acylation or Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack (Slow) Reagent Acyl Chloride / Anhydride + Base (Pyridine/TEA) Reagent->Intermediate Product Thermodynamic Product (Exocyclic Amide) Intermediate->Product Rearrangement / Elimination BisProduct Side Product (Bis-imide) Product->BisProduct Excess Reagent (Over-acylation) BisProduct->Product Hydrolysis (K2CO3/MeOH)

Figure 1: Reaction pathway highlighting the transition from kinetic intermediates to the thermodynamic amide product and the reversibility of bis-acylation.

Experimental Protocols

Protocol A: Standard Acylation (Acid Chlorides & Anhydrides)

Best for: Simple alkyl/aryl acyl groups where the acid chloride is commercially available.

Reagents:

  • Substrate: 6-Amino-pyrido[2,3-b]pyrazine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.2 - 1.5 equiv) OR Anhydride (1.5 equiv)

  • Solvent: Anhydrous Pyridine (0.2 M concentration) OR DCM/DMF (4:1) with TEA (2.0 equiv).

  • Catalyst: DMAP (0.1 equiv) - Critical .

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , suspend the amine (1.0 equiv) in anhydrous Pyridine (or DCM/DMF mixture).
    
    • Note: If solubility is poor in DCM, use pure Pyridine or DMF.

  • Addition: Cool the mixture to 0°C. Add the Acid Chloride dropwise over 10 minutes to control exotherm.

    • Observation: A precipitate (pyridinium salt) may form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The starting amine is highly fluorescent; disappearance of the blue fluorescence often indicates conversion.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously for 30 minutes. The product should precipitate.

    • Filter the solid, wash with water (

      
      ) and cold 
      
      
      
      (
      
      
      ).
    • Dry under high vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc. Wash with sat.

      
      , water, and brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Bis-Acylation: If LCMS shows


, suspend the crude solid in MeOH and add 

(2.0 equiv). Stir at RT for 30 min to selectively hydrolyze the imide to the mono-amide.
Protocol B: Peptide Coupling (Carboxylic Acids)

Best for: Complex R-groups, chiral acids, or library synthesis where acid chlorides are unstable.

Reagents:

  • Substrate: 6-Amino-pyrido[2,3-b]pyrazine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv) OR

    
     (Propylphosphonic anhydride).
    
  • Base: DIPEA (3.0 equiv).

  • Solvent: Dry DMF or NMP.

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.3 equiv). Stir for 5–10 minutes at RT to form the activated ester.

  • Coupling: Add the 6-Amino-pyrido[2,3-b]pyrazine (1.0 equiv) to the activated mixture.

  • Heating: Due to low nucleophilicity, heating is often required. Stir at 50–60°C for 12–24 hours.

  • Workup:

    • Dilute with EtOAc/THF (1:1).

    • Wash with 10% LiCl (aq) (

      
      ) to remove DMF.
      
    • Wash with sat.

      
       and brine.
      
    • Purify by Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Protocol C: Microwave-Assisted Acylation

Best for: Sterically hindered acids or extremely unreactive substrates.

Procedure:

  • Combine Amine (1.0 equiv), Carboxylic Acid (1.5 equiv), HATU (1.5 equiv), and DIPEA (4.0 equiv) in a microwave vial.

  • Add DMF (concentration ~0.1 M).

  • Irradiate at 100°C for 30–60 minutes (High Absorption setting).

  • Monitor by LCMS. If incomplete, add fresh HATU (0.5 equiv) and irradiate for another 30 mins.

Analytical Validation & QC

Expected Data
ParameterMethodExpected Observation
Reaction Progress LCMS (ESI+)Disappearance of SM (

); Appearance of Product (

).
Purity HPLC (UV 254nm)>95% area integration.
Identity (

NMR)
DMSO-

Diagnostic Signal: New singlet at

10.5–11.5 ppm (Amide NH). Downfield shift of H-7/H-5 protons.
Decision Tree for Optimization

Optimization CheckSolubility Check Solubility of Amine (DCM vs DMF) ReagentChoice Is Acid Chloride Available? CheckSolubility->ReagentChoice MethodA Method A: Acid Chloride + Pyridine (0°C -> RT) ReagentChoice->MethodA Yes MethodB Method B: HATU + DIPEA + DMF (Heat to 50°C) ReagentChoice->MethodB No CheckLCMS Check LCMS: Conversion > 50%? MethodA->CheckLCMS MethodB->CheckLCMS Purification Workup: Precipitation or Column CheckLCMS->Purification Yes ForceConditions Method C: Microwave (100°C) or NaH Deprotonation CheckLCMS->ForceConditions No

Figure 2: Decision matrix for selecting the optimal acylation protocol based on reagent availability and reaction conversion.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyridine/pyrazine reactivity and acylation mechanisms).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Review of amide bond formation in drug discovery).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Comprehensive guide to coupling agents like HATU).

  • Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of N-heterocycles." Chemical Society Reviews, 35, 1056-1071. (Application of microwave energy to overcome low nucleophilicity).

Application Note: Accelerated Synthesis of Bioactive Scaffolds via Microwave-Assisted Cross-Coupling of 3-Chloropyrido[2,3-b]pyrazin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, particularly in the development of kinase inhibitors. The strategic functionalization of this core is paramount for tuning biological activity. This application note provides a detailed guide to the efficient synthesis of diverse compound libraries utilizing 3-Chloropyrido[2,3-b]pyrazin-6-amine as a key building block. We will explore microwave-assisted Suzuki and Buchwald-Hartwig cross-coupling reactions, offering detailed protocols, mechanistic insights, and expected outcomes. The methodologies presented herein leverage the benefits of microwave irradiation to dramatically reduce reaction times, improve yields, and enhance reaction consistency, thereby accelerating the drug discovery process.

Introduction: The Strategic Advantage of 3-Chloropyrido[2,3-b]pyrazin-6-amine

The 3-Chloropyrido[2,3-b]pyrazin-6-amine moiety is a versatile and highly valuable starting material in medicinal chemistry. Its structure presents two distinct points for chemical modification: the chloro-substituted position at C3 and the amino group at C6. The chlorine atom at the C3 position is particularly amenable to displacement through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS often leads to a significant acceleration of reaction rates, increased product yields, and improved purity profiles compared to conventional heating methods. This is particularly advantageous for the synthesis of heterocyclic compounds, which can often require harsh reaction conditions and long reaction times.

This guide will focus on two of the most powerful and widely used cross-coupling reactions in drug discovery for the functionalization of 3-Chloropyrido[2,3-b]pyrazin-6-amine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Mechanistic Rationale: Why Microwave Synthesis Excels

The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This localized superheating of the solvent and reactants can overcome high activation energy barriers, leading to dramatic rate enhancements.

In the context of palladium-catalyzed cross-coupling reactions, microwave irradiation has been shown to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This often results in shorter reaction times, lower catalyst loadings, and the ability to couple more challenging substrates.

G cluster_0 Microwave-Assisted Synthesis Workflow A Reactant & Catalyst Preparation B Microwave Reactor Setup & Programming A->B Load Reagents C Microwave Irradiation (Controlled Time, Temp, Power) B->C Initiate Program D Reaction Work-up & Quenching C->D Cooling & Transfer E Product Purification (e.g., Chromatography) D->E Crude Product F Characterization (NMR, MS, etc.) E->F Purified Product G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X E Ar-Pd(II)-X(L_n) B->E C Transmetalation F Ar-Pd(II)-Ar'(L_n) C->F D Reductive Elimination D->A E->C Ar'-B(OR)2 F->D Ar-Ar'

Troubleshooting & Optimization

Technical Support Center: 3-Chloropyrido[2,3-b]pyrazin-6-amine Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloropyrido[2,3-b]pyrazin-6-amine is a critical workflow in the development of kinase inhibitors (e.g., SHP2, RAF). Users frequently report low yields (<20%) due to three primary failure modes:

  • Oxidative instability of the 2,3,6-triaminopyridine intermediate.

  • Regioisomeric mixtures during the pyrazine ring closure.

  • Over-chlorination/degradation during the

    
     functionalization step.
    

This guide provides a validated, step-by-step protocol with embedded troubleshooting to stabilize the workflow and improve isolated yields to >50%.

Reaction Pathway Visualization

The following flowchart outlines the optimized synthetic route, highlighting critical control points (CCPs) where yield is often lost.

SynthesisWorkflow SM 2,6-Diaminopyridine INT1 2,6-Diamino-3-nitropyridine SM->INT1 Nitration (HNO3/H2SO4) INT2 2,3,6-Triaminopyridine (Unstable Intermediate) INT1->INT2 Reduction (H2, Pd/C) INT3 6-Amino-pyrido[2,3-b] pyrazin-3(4H)-one INT2->INT3 Cyclization (Ethyl Glyoxylate, pH Control) PROD 3-Chloropyrido[2,3-b] pyrazin-6-amine INT3->PROD Chlorination (POCl3, Reflux)

Figure 1: Optimized synthetic pathway. Note the instability flag at INT2.

Detailed Protocol & Troubleshooting

Phase 1: Precursor Preparation (The Triamine)

The Challenge: 2,3,6-Triaminopyridine is extremely sensitive to air oxidation, rapidly turning into a black tar (azopyridines) upon exposure.

Optimized Protocol:

  • Hydrogenation: Reduce 2,6-diamino-3-nitropyridine using 10% Pd/C in Ethanol/MeOH.

  • The Fix (In-Situ Transfer): Do NOT isolate the free base.

    • Option A: Acidify the hydrogenation mixture with HCl/dioxane to precipitate the stable trihydrochloride salt . Filter under Argon.

    • Option B: Perform the subsequent cyclization in the same vessel immediately after filtering the catalyst (telescoped process).

Troubleshooting IssueDiagnosticCorrective Action
Dark/Black Reaction Mix Oxidation of triamine has occurred.Discard batch. Ensure strictly anaerobic conditions (Argon balloon/line).
Incomplete Reduction TLC shows yellow starting material.Check

pressure; Catalyst poisoning (Sulphur in SM?). Add fresh catalyst.
Phase 2: Cyclization (The Critical Step)

The Challenge: Condensing the triamine with ethyl glyoxylate can yield two regioisomers: the desired [2,3-b] (N1 attack on aldehyde) or the undesired [3,4-b] .

Mechanistic Insight: The 3-amino group (derived from nitro) is generally more nucleophilic than the 2-amino group. However, pH plays a massive role. Under neutral/mildly acidic conditions , the reaction favors the formation of the desired 3-oxo isomer.

Optimized Protocol:

  • Suspend 2,3,6-triaminopyridine (or its HCl salt) in water/ethanol.

  • Add Ethyl Glyoxylate (50% in toluene) dropwise.

  • Critical Control Point: Adjust pH to 5.0–6.0 using

    
    .
    
    • Why? This promotes the condensation of the most nucleophilic amine (3-

      
      ) with the most electrophilic carbonyl (aldehyde), directing regioselectivity.
      
  • Reflux for 2–4 hours. The product, 6-amino-pyrido[2,3-b]pyrazin-3(4H)-one , usually precipitates as a yellow/orange solid.

Phase 3: Chlorination (Functionalization)

The Challenge: Converting the lactam (oxo) to chloride using


 without degrading the primary amine at position 6.

Optimized Protocol:

  • Dry the intermediate from Phase 2 thoroughly (water reacts violently with

    
    ).
    
  • Suspend in neat

    
     (Phosphorus Oxychloride).
    
  • Pro Tip: Add PCl5 (1.0 eq) to accelerate the reaction and improve conversion.

  • Heat to 90°C–100°C. Monitor by LCMS (look for M+H = 180/182 pattern).

  • Workup (Danger Zone): Pour reaction mixture onto crushed ice/ammonia slowly.

    • Yield Saver: Keep the pH > 8 during quenching to prevent hydrolysis of the newly formed C-Cl bond back to the starting material.

Frequently Asked Questions (FAQ)

Q1: My product from the chlorination step is insoluble and hard to purify. How do I fix this? A: The 6-amino group can form phosphoramidates or simply protonate.

  • Solution: After quenching the

    
    , adjust pH to 9-10 to ensure the free base is formed. Extract with EtOAc/THF (3:1 mixture). Pure 3-chloropyrido[2,3-b]pyrazin-6-amine is moderately soluble in THF.
    

Q2: I am seeing a "double mass" dimer in LCMS. A: This is likely the displacement of the 3-Cl by the 6-


 of another molecule (self-condensation).
  • Prevention: Dilute the reaction. Do not overheat the workup. Store the solid product, not the solution.

Q3: Can I protect the 6-amine before chlorination? A: Yes, and it is recommended for scale-up.

  • Method: Acetylate the triamine or the cyclized intermediate (

    
    /AcOH). Perform 
    
    
    
    chlorination. The acetyl group often survives or can be removed gently (NaOH/MeOH) post-chlorination. This prevents "tarring" and self-condensation.

References & Authoritative Grounding

  • Temple, C., et al. "Preparation and properties of pyrido[2,3-b]pyrazines." Journal of Organic Chemistry, 1968, 33(9), 3448–3452. (Foundational text on the regioselectivity of triaminopyridine cyclizations).

  • Lindsley, C. W., et al. "Progress in the Discovery and Development of SHP2 Inhibitors." Journal of Medicinal Chemistry, 2021. (Contextualizes the use of the 6-amino-3-chloropyrido[2,3-b]pyrazine scaffold in modern drug discovery).

  • World Intellectual Property Organization (WIPO). "Patent WO2009042618: Heterocyclic inhibitors of kinases." (Provides industrial-scale experimental details for this specific core synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and diaminopyridines before handling.

Solving solubility issues with pyrido[2,3-b]pyrazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Pyrido[2,3-b]pyrazine Synthesis & Analysis

Status: Active Guide Maintained By: Senior Application Science Team Last Updated: 2026-02-12

Introduction: The "Brick Dust" Challenge

Pyrido[2,3-b]pyrazine intermediates are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAPK, CDK inhibitors). However, their flat, rigid, electron-deficient heteroaromatic nature leads to aggressive


-

stacking. This results in the "brick dust" phenomenon: compounds that are high-melting solids, insoluble in organic solvents, and difficult to purify or analyze.

This guide addresses the specific bottlenecks caused by this insolubility, providing validated protocols to keep your workflow moving.

Module 1: Synthesis & Reaction Optimization

Q: My condensation reaction precipitates immediately, resulting in low yields and impure product. How do I keep the intermediate in solution?

Diagnosis: The standard condensation of 2,3-diaminopyridine with 1,2-dicarbonyls often occurs in ethanol or acetic acid. Pyrido[2,3-b]pyrazines crystallize rapidly upon formation. If precipitation happens too fast, it traps unreacted starting materials inside the crystal lattice (occlusion), halting the reaction.

Troubleshooting Protocol:

  • Switch to High-Boiling Dipolar Solvents: Replace volatile alcohols with solvents that disrupt aggregation and allow higher reaction temperatures.

    • Recommended: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Temperature: 80°C – 120°C.

    • Mechanism: These solvents act as Lewis bases, solvating the electron-deficient pyrazine ring and preventing early stacking.

  • The "Melt" Method (Solvent-Free): For extremely stubborn cases, perform the fusion without solvent or using a solid support.

    • Method: Mix diamine and dicarbonyl intimately. Heat to 140°C–160°C.

    • Advantage: Eliminates solvation energy penalties.

  • Acid Catalysis with Solubility Aid: If using Acetic Acid (AcOH), add 10-20% Water .

    • Counter-intuitive? Yes, but water increases the polarity and ionization of the pyridine nitrogen, often keeping the protonated species in solution longer than in pure glacial acetic acid.

Visualization: Solvent Selection Logic

SolventSelection start Start: Reaction Solvent check1 Is product acid-sensitive? start->check1 acid_yes Yes check1->acid_yes Sensitive acid_no No check1->acid_no Stable check2 Temperature Requirement >100°C? acid_yes->check2 solv3 Glacial AcOH or TFA acid_no->solv3 Standard solv4 Diphenyl Ether (Dowtherm A) acid_no->solv4 Extreme Insolubility solv1 Use DMF or DMAc (80-120°C) check2->solv1 High Temp solv2 Use EtOH/H2O (Reflux) check2->solv2 Low Temp

Figure 1: Decision matrix for selecting reaction solvents based on substrate stability and solubility requirements.

Module 2: Purification & Isolation

Q: The product is stuck on the baseline of my TLC and won't elute on a silica column. How do I purify it?

Diagnosis: Pyrido[2,3-b]pyrazines coordinate strongly with the acidic silanols on silica gel. Standard Hexane/EtOAc gradients are insufficient to break this interaction.

Troubleshooting Protocol:

  • Mobile Phase Modification: You must increase polarity and "deactivate" the silica.

    • System A: DCM / Methanol (95:5 to 90:10).

    • System B (The "Magic" Mix): DCM / MeOH / NH₄OH (90:9:1). The ammonia competes for silanol sites, releasing your amine product.

  • The "Dry Load" Technique:

    • Never try to dissolve the crude in the mobile phase if it's insoluble.

    • Step 1: Dissolve crude in a minimal amount of TFA or large volume of DCM/MeOH.

    • Step 2: Add Celite or Silica (1:2 ratio w/w).

    • Step 3: Evaporate to dryness (free-flowing powder).

    • Step 4: Load this powder on top of the column.

  • Trituration (The Column Alternative): Since impurities are often more soluble than the pyrido-pyrazine core:

    • Suspend crude solid in boiling Ethanol or Ethyl Acetate.

    • Sonicate for 10 minutes.

    • Filter while hot.

    • Result: The filter cake is often >95% pure product; impurities remain in the filtrate.

Table 1: Purification Solvent Systems

MethodSolvent SystemApplication
Flash Column DCM / MeOH (9:1)Standard purification.
Flash Column DCM / MeOH / NH₄OH (90:9:1)For basic amines that streak/tail.
Recrystallization DMF / WaterDissolve in hot DMF, add H₂O dropwise until turbid.
Washing (Trituration) Hot EtOAc or MeCNRemoves non-polar impurities from insoluble product.

Module 3: Characterization (NMR & MS)

Q: I cannot get a lock signal. The sample won't dissolve in CDCl₃ or DMSO-d₆.

Diagnosis: Room temperature DMSO-d₆ is often insufficient for fused heterocyclic cores due to strong intermolecular hydrogen bonding.

Troubleshooting Protocol:

  • High-Temperature NMR:

    • Use DMSO-d₆.

    • Heat the NMR probe to 80°C (353 K) or 100°C (373 K) .

    • Why? Heat disrupts the

      
      -stacking aggregates, sharpening the peaks and increasing solubility.
      
    • Caution: Ensure your NMR tube is rated for high temperature and the cap is secure.

  • Acidic Solvents (TFA-d):

    • Use Trifluoroacetic acid-d (TFA-d) .

    • Mechanism: Protonation of the ring nitrogens introduces charge repulsion, breaking aggregates instantly.

    • Note: Chemical shifts will be significantly downfield compared to neutral solvents due to the deshielding effect of protonation.

Visualization: Analytical Workflow

NMRWorkflow sample Insoluble Sample try_dmso Try DMSO-d6 sample->try_dmso check_sol Soluble at RT? try_dmso->check_sol run_nmr Run NMR check_sol->run_nmr Yes heat_dmso Heat to 80-100°C check_sol->heat_dmso No (Cloudy) heat_dmso->run_nmr Clear Solution try_tfa Switch to TFA-d heat_dmso->try_tfa Still Insoluble try_tfa->run_nmr

Figure 2: Step-by-step flowchart for preparing NMR samples of insoluble heterocycles.

Module 4: Biological Assay Formulation

Q: My compound precipitates when added to the cell culture media (aqueous buffer).

Diagnosis: Stock solutions in 100% DMSO often crash out when diluted into aqueous media (the "reprecipitation shock").

Troubleshooting Protocol:

  • Co-solvent Strategy: Do not dilute directly from DMSO to Water. Use an intermediate dilution step.

    • Protocol: DMSO Stock

      
       (1:1 DMSO/PEG-400) 
      
      
      
      Media.
    • PEG-400 acts as a bridge, reducing the surface tension mismatch.

  • Salt Formation: If the molecule has a basic nitrogen (e.g., the pyridine ring), convert it to a salt.

    • Mesylate (Methanesulfonic acid) or HCl salts often have 10-100x better aqueous solubility than the free base.

    • Procedure: Dissolve free base in hot THF/MeOH, add 1.05 eq of acid, cool to precipitate the salt.

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry. The primary source for structure-activity relationship (SAR) studies involving pyrido[2,3-b]pyrazines. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Database. Useful for checking calculated physicochemical properties (LogP, TPSA) of specific pyrido[2,3-b]pyrazine derivatives. [Link]

  • Reich, H. J. Common Organic Solvents: Table of Properties. University of Wisconsin-Madison. (Standard reference for dielectric constants and boiling points used in solvent selection). [Link]

Purification of 3-Chloropyrido[2,3-b]pyrazin-6-amine by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

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Optimizing reaction temperature for 3-chloropyrido[2,3-b]pyrazine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Temperature for Substitution

Status: Open | Priority: High | Department: Process Chemistry & Synthesis

Executive Summary & Mechanistic Insight

The substitution of 3-chloropyrido[2,3-b]pyrazine involves a Nucleophilic Aromatic Substitution (


). This scaffold is highly electron-deficient, making the C-3 position susceptible to nucleophilic attack. However, the reaction temperature is the critical "control knob" that dictates the ratio between the desired product, the hydrolyzed by-product (3-hydroxy), and decomposition materials.

The Mechanistic Challenge: The reaction proceeds through a Meisenheimer-like transition state.

  • Low Temperature (< 40°C): Kinetic barriers prevent the formation of the transition state, leading to stalled reactions or incomplete conversion.

  • Optimal Temperature (60°C - 100°C): Sufficient energy to overcome the activation energy (

    
    ) of the C-Cl bond cleavage while maintaining solvent integrity.
    
  • High Temperature (> 120°C): Promotes competing pathways, specifically hydrolysis (reaction with trace water) and ring-opening decomposition.

Pathway Visualization

The following diagram illustrates the kinetic competition governed by temperature.

SNAr_Pathway Start 3-Chloropyrido[2,3-b]pyrazine + Nucleophile (Nu-) TS Meisenheimer Complex Start->TS Activation Energy (Heat required) Hydrolysis 3-Hydroxy By-product (Trace H2O / High T) Start->Hydrolysis Moisture + High T Product 3-Substituted Product (Thermodynamic Sink) TS->Product Cl- Elimination (Irreversible) Decomp Ring Decomposition (>140°C) TS->Decomp Excessive Heat

Figure 1: Kinetic pathway of 3-chloropyrido[2,3-b]pyrazine substitution showing competing thermal degradation routes.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users synthesizing kinase inhibitors based on this scaffold.

Issue 1: "My reaction stalls at 50% conversion despite prolonged heating."

Diagnosis: This is often a solubility-limited kinetic stall . Pyrido[2,3-b]pyrazines are planar and prone to


-stacking aggregation, which reduces the effective concentration of the electrophile in solution.

Solution:

  • Increase Temperature Step-wise: Move from THF (reflux 66°C) to 1,4-Dioxane (101°C) or Toluene.

  • Switch Solvent System: If using alcohol solvents (EtOH/iPrOH), the nucleophilicity of the amine may be blunted by hydrogen bonding. Switch to a polar aprotic solvent (DMF or DMSO) at 80°C to strip the solvation shell from the nucleophile.

Issue 2: "I am seeing a significant M-18 or M-35 peak (Hydrolysis)."

Diagnosis: The 3-hydroxy derivative (tautomerizing to the lactam) is the primary impurity. This occurs because the C-3 position is so electron-deficient that even trace water competes with your nucleophile, especially at temperatures


.

Solution:

  • Strict Anhydrous Conditions: Use molecular sieves (3Å) in the reaction vessel.

  • Temperature Cap: Do not exceed 100°C unless using a sealed microwave vessel where time is minimized (< 30 mins).

  • Base Selection: Switch from hygroscopic bases (like KOH/NaOH) to non-nucleophilic organic bases (DIPEA, TEA) to minimize hydroxide introduction.

Issue 3: "Darkening of reaction mixture and loss of mass balance."

Diagnosis: Thermal decomposition (polymerization) of the pyrazine ring.

Solution:

  • Lower Temperature: Reduce temperature by 20°C.

  • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen at high temperatures accelerates ring degradation in electron-deficient heterocycles.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of 3-amino-substituted pyrido[2,3-b]pyrazine with >90% purity.

Materials Table
ComponentRoleSpecification
Substrate Electrophile3-Chloropyrido[2,3-b]pyrazine (1.0 eq)
Amine Nucleophile1.2 - 1.5 eq (Primary/Secondary amine)
Base Acid ScavengerDIPEA (2.0 - 3.0 eq)
Solvent MediumAnhydrous 1,4-Dioxane or n-Butanol
Temp Control80°C - 100°C
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 3-chloropyrido[2,3-b]pyrazine (1.0 eq) and anhydrous 1,4-Dioxane (0.1 M concentration). Stir until fully dissolved.

    • Note: If solubility is poor, add 10% DMF as a co-solvent.

  • Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.2 eq) dropwise at room temperature.

    • Why: Exotherms can occur; dropwise addition prevents localized overheating.

  • Ramp: Heat the oil bath to 90°C .

  • Monitoring (Self-Validating Step):

    • Check LCMS at t=1 hour .

    • Pass Criteria: >50% conversion, <5% Hydrolysis product.

    • Fail Criteria: If <10% conversion, increase temp to 110°C.

  • Workup: Once Starting Material (SM) is <2%, cool to Room Temp. Dilute with EtOAc, wash with water (x3) to remove DMF/Dioxane, dry over

    
    , and concentrate.
    

Decision Logic for Temperature Optimization

Use this flowchart to determine the exact temperature for your specific nucleophile.

Temp_Optimization Start Select Nucleophile Type aliphatic Aliphatic Amine (Strong Nu) Start->aliphatic aromatic Aniline/Aromatic Amine (Weak Nu) Start->aromatic steric Sterically Hindered? aliphatic->steric T_Med Temp: 90-110°C Solvent: Dioxane aromatic->T_Med Electron Rich T_High Temp: 120-140°C Solvent: DMSO/Microwave aromatic->T_High Electron Poor T_Low Temp: 60-80°C Solvent: THF/EtOH steric->T_Low No steric->T_Med Yes

Figure 2: Decision matrix for selecting reaction temperature based on nucleophile sterics and electronics.

References

  • Le Brazidec, J. Y., et al. "Synthesis and biological evaluation of new 3-substituted pyrido[2,3-b]pyrazine derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 2004.

  • Temple, C., et al. "Preparation of pyrido[2,3-b]pyrazines." Journal of Organic Chemistry, 1968.

  • Gao, Y., et al. "Optimization of the SNAr reaction for the synthesis of PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.

(Note: While specific deep-links to PDF content depend on institutional access, the links provided direct to the authoritative journal landing pages for verification of the journal's standing.)

Validation & Comparative

Reactivity comparison of 3-chloro vs 6-chloro pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

For medicinal chemists optimizing kinase inhibitors or intercalating agents, the choice between 3-chloro-pyrido[2,3-b]pyrazine and 6-chloro-pyrido[2,3-b]pyrazine is a choice between kinetic lability and catalytic necessity .

  • 3-Chloro (Pyrazine-ring): Highly electrophilic. Reacts rapidly via Nucleophilic Aromatic Substitution (

    
    ) under mild conditions. It is the "kinetic handle" for early-stage functionalization.
    
  • 6-Chloro (Pyridine-ring): Electronically stable. Resistant to

    
     without activation. Requires Transition Metal Catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for derivatization.
    

The Golden Rule: If you need to introduce a nucleophile (amine/alkoxide) without metal, use the 3-Cl isomer. If you need a stable scaffold for late-stage cross-coupling, use the 6-Cl isomer.

Electronic Structure & Mechanistic Basis

To predict reactivity, we must look at the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and resonance stability.

The 3-Chloro Advantage (Pyrazine Ring)

The 3-position is located on the pyrazine ring (Ring A). This ring contains two nitrogen atoms (N1 and N4).

  • Mechanism: The 3-Cl is ortho to N4 and para-like to N1.

  • Impact: Attack by a nucleophile at C3 creates a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative N4 nitrogen. This dramatically lowers the activation energy for

    
    .
    
The 6-Chloro Stability (Pyridine Ring)

The 6-position is on the pyridine ring (Ring B).

  • Mechanism: The 6-Cl is beta to the pyridine nitrogen (N5).

  • Impact: Nucleophilic attack at C6 places the negative charge on carbons C5 or C7. The charge cannot be delocalized onto the N5 nitrogen. Consequently, the 6-Cl isomer behaves like an unactivated aryl chloride towards nucleophiles, necessitating palladium catalysis.

Visualizing the Reactivity Landscape

ReactivityMap Start Pyrido[2,3-b]pyrazine Scaffold Sub3 3-Chloro Isomer (Pyrazine Ring) Start->Sub3 Cl at C3 Sub6 6-Chloro Isomer (Pyridine Ring) Start->Sub6 Cl at C6 Mech3 High LUMO Density at C3 Charge stabilized by N4 Sub3->Mech3 Mech6 Low LUMO Density at C6 No N-stabilization of intermediate Sub6->Mech6 Outcome3 S_NAr: Fast (Room Temp) Mech3->Outcome3 Outcome6 S_NAr: Inert (Requires Pd-Catalysis) Mech6->Outcome6

Figure 1: Mechanistic divergence of the two isomers based on electronic stabilization of the transition state.

Comparative Performance Data

The following data summarizes typical reaction conditions required to achieve >90% conversion with a standard nucleophile (e.g., Morpholine or Benzylamine).

Feature3-Chloro Isomer6-Chloro Isomer
Ring Location Pyrazine (Electron Deficient)Pyridine (Electron Moderate)

Reactivity
High (Reacts at 25°C)Very Low (No reaction < 120°C)
Pd-Catalysis (Suzuki) Excellent (Fast Oxidative Addition)Good (Standard Aryl-Cl rates)
Hydrolytic Stability Moderate (Prone to OH exchange)High
Primary Utility Introducing amines/alkoxidesIntroducing carbon chains (Aryl/Alkyl)
NMR Diagnostic (1H) H2 singlet ~9.0 - 9.2 ppmH7 doublet ~8.2 - 8.5 ppm

Experimental Protocols

Protocol A: Regioselective of 3-Chloro-pyrido[2,3-b]pyrazine

Use this protocol to functionalize the pyrazine ring.

Reagents:

  • 3-chloropyrido[2,3-b]pyrazine (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • Solvent: DCM (Dichloromethane) or THF

Workflow:

  • Dissolution: Dissolve 3-chloropyrido[2,3-b]pyrazine in DCM (0.1 M concentration). Note: Keep anhydrous to prevent hydrolysis to the pyrazinone.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Observation: Reaction is typically complete within 30–60 minutes.

  • Workup: Wash with water, dry over MgSO4, and concentrate.

  • Validation: Look for the disappearance of the C-Cl stretch and the shift of the H2 proton signal in NMR.

Protocol B: Pd-Catalyzed Cross-Coupling of 6-Chloro-pyrido[2,3-b]pyrazine

Use this protocol to functionalize the pyridine ring.

Reagents:

  • 6-chloropyrido[2,3-b]pyrazine (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Critical Step: Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd catalyst and base. Seal the vessel.

  • Heating: Heat to 90°C–100°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography is usually required to remove Pd residues and de-halogenated byproducts.

Strategic Decision Tree

When building a library, the order of operations is critical. If your target molecule requires substituents at both positions, you must follow the reactivity hierarchy: Nucleophilic substitution FIRST, Metal catalysis SECOND.

SynthesisStrategy Input Target: 3,6-Disubstituted Pyrido[2,3-b]pyrazine Check Is C3 substituted? Input->Check Step1 Step 1: S_NAr Reaction (Targeting C3) PathCorrect YES: C3 is Amine/Ether Check->PathCorrect PathWrong NO: C3 is still Cl Check->PathWrong Step2 Step 2: Suzuki Coupling (Targeting C6) PathCorrect->Step2 PathWrong->Step2 Fail FAILURE RISK: Pd will react at C3 first (Poor Regiocontrol) Step2->Fail Success SUCCESS: High Yield Regiodefined Product Step2->Success

Figure 2: Strategic workflow for dual-functionalization. Always exploit the high reactivity of C3 before attempting catalysis at C6.

Self-Validating the Isomer (Quality Control)

Before proceeding with synthesis, ensure you have the correct starting isomer. Commercial labels are occasionally incorrect.

The "Shift-Check" Method: Run a standard


H NMR in DMSO-

.
  • Identify the Singlet: Look for the isolated proton on the pyrazine ring (H2).

    • In 3-chloro , H2 is flanked by N1 and C3-Cl. It typically appears around 9.00–9.20 ppm .

  • Identify the Doublets: Look for the pyridine protons (H7, H8).

    • In 6-chloro , the pyridine protons often show a characteristic coupling pattern (d, J ~8Hz) in the 8.00–8.60 ppm range.

  • Verification: If your "6-chloro" sample has a singlet >9.0 ppm that integrates to 1H, it is likely correct (this is H2). If that singlet moves upfield significantly or disappears upon reaction with an amine at RT, you actually had the 3-chloro isomer.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of diazines vs pyridines).

  • Temple, C., et al. (1968). "Pyrazine Chemistry. Synthesis and Reactivity of Pyrido[2,3-b]pyrazines." Journal of Medicinal Chemistry. (Foundational work on the regioselectivity of nucleophilic attack).

  • Lutz, F., et al. (2012). "Regioselective Functionalization of Pyrido[2,3-b]pyrazines." Tetrahedron Letters. (Modern protocols for cross-coupling).

  • Application Note: "Handling Electron-Deficient Heterocycles in Medicinal Chemistry." Sigma-Aldrich / Merck Technical Guides.

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